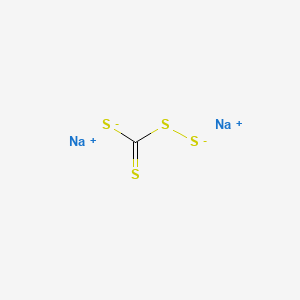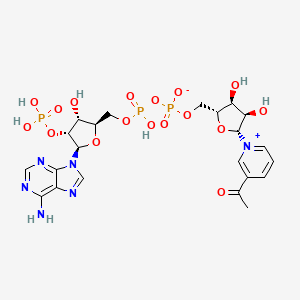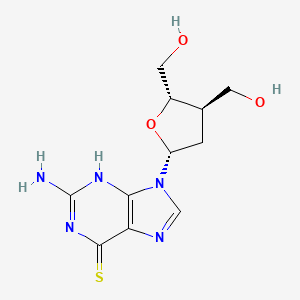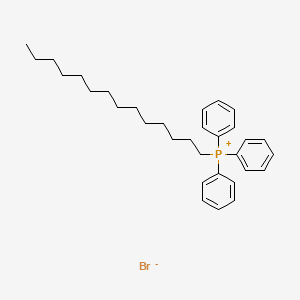
Fructosyl-glycine
概要
説明
Fructosyl-glycine is a compound formed by the reaction between fructose and glycine. It is a type of fructosamine, which are compounds formed by the non-enzymatic reaction of reducing sugars with amino acids. This compound is of particular interest due to its role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.
準備方法
Synthetic Routes and Reaction Conditions: Fructosyl-glycine can be synthesized by heating a mixture of fructose and glycine. The reaction typically involves dissolving fructose and glycine in a solvent such as methanol or water, and then heating the mixture to promote the formation of this compound. The reaction can be catalyzed by acids or bases to increase the yield.
Industrial Production Methods: In an industrial setting, this compound can be produced using enzymatic methods. Enzymes such as fructosyltransferases can catalyze the transfer of a fructosyl group from a donor molecule to glycine, forming this compound. This method is advantageous as it can be carried out under milder conditions and can be more specific, reducing the formation of by-products.
化学反応の分析
Types of Reactions: Fructosyl-glycine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form glucosone and glycine.
Reduction: It can be reduced to form glucitolyl-glycine.
Hydrolysis: this compound can be hydrolyzed to release fructose and glycine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of enzymes such as fructosyl-amino acid oxidase.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can promote hydrolysis.
Major Products:
Oxidation: Glucosone and glycine.
Reduction: Glucitolyl-glycine.
Hydrolysis: Fructose and glycine.
科学的研究の応用
Fructosyl-glycine has several applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of advanced glycation end products.
Biology: It is used to study the effects of glycation on proteins and other biomolecules.
Medicine: this compound and other fructosamines are used as biomarkers for monitoring blood sugar levels in diabetic patients.
Industry: It is used in the food industry to study and control the browning reactions in food products.
作用機序
Fructosyl-glycine exerts its effects primarily through the Maillard reaction. In this reaction, the fructosyl group reacts with amino groups on proteins, leading to the formation of advanced glycation end products. These products can alter the structure and function of proteins, leading to various biological effects. The reaction is non-enzymatic and occurs under physiological conditions, making it relevant in both food science and medicine.
類似化合物との比較
Fructosyl-glycine is similar to other fructosamines such as fructosyl-lysine and fructosyl-valine. it is unique in its specific formation from fructose and glycine. Compared to fructosyl-lysine, which is formed from fructose and lysine, this compound is simpler and can be used as a model compound to study more complex fructosamines. Other similar compounds include:
- Fructosyl-lysine
- Fructosyl-valine
- Fructosyl-phenylalanine
These compounds share similar chemical properties but differ in their specific amino acid components, leading to differences in their biological and chemical behavior.
特性
IUPAC Name |
2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO7/c10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h5,7-10,12,15-16H,1-3H2,(H,13,14)/t5-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUYJMQMTNJNFS-LPBLVHEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CNCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CNCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196101 | |
| Record name | Fructosyl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4429-05-4 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4429-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructosyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructosyl-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B1227686.png)
![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)
![N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide](/img/structure/B1227688.png)
![4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)
![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)
